2-Hydroxy-6-(trifluoromethoxy)benzaldehyde
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Overview
Description
2-Hydroxy-6-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5F3O3 It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethoxy group (-OCF3) attached to a benzaldehyde core
Mechanism of Action
Biochemical Pathways
2-Hydroxy-6-(trifluoromethoxy)benzaldehyde is known to be involved in the biotransformation pathways of certain compounds . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group onto a benzaldehyde derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-hydroxybenzaldehyde is reacted with a trifluoromethoxy reagent under controlled conditions. The reaction may require the use of a base and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-6-(trifluoromethoxy)benzoic acid.
Reduction: 2-Hydroxy-6-(trifluoromethoxy)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-6-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
- 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde
- 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Uniqueness
2-Hydroxy-6-(trifluoromethoxy)benzaldehyde is unique due to the position of the trifluoromethoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties and chemical behavior compared to its analogs .
Biological Activity
2-Hydroxy-6-(trifluoromethoxy)benzaldehyde, with the molecular formula C₈H₅F₃O₂, is a compound characterized by a benzene ring substituted with a hydroxyl group (-OH), a trifluoromethyl group (-CF₃), and a formyl group (-CHO). This unique structure imparts distinctive chemical properties and biological activities, making it an interesting subject for scientific research.
The compound appears as a liquid at room temperature and has a molecular weight of 190.12 g/mol. Various synthesis methods have been reported, allowing researchers to explore its chemical reactivity and potential applications in different fields, including medicinal chemistry and materials science.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the context of anticancer properties. Its structural features contribute to its interaction with biological targets, making it a candidate for further investigation in therapeutic applications.
Anticancer Properties
A study evaluated the antiproliferative activity of related compounds against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and cervix carcinoma (HeLa). While specific data on this compound's activity is limited, its structural analogs demonstrated significant cytotoxic effects with IC50 values ranging from 2.14 to 19.34 µM .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
4b | MCF-7 | 3.64 |
4d | HeLa | 5.18 |
6b | HepG2 | 6.83 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Similar compounds have shown to inhibit key protein kinases involved in cancer progression, such as EGFR and HER2, which are critical targets in cancer therapy .
Enzyme Inhibition Studies
In vitro studies have indicated that benzaldehyde derivatives can act as inhibitors of enzymes like xanthine oxidase (XO), which plays a role in oxidative stress-related diseases. The introduction of hydroxyl groups at specific positions on the benzene ring has been shown to enhance inhibitory activity against XO, suggesting that similar modifications in this compound could yield potent enzyme inhibitors .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : In studies involving structurally similar compounds, significant cytotoxicity was observed against multiple cancer cell lines. For instance, compound 6b exhibited broad antitumor activity across various lines, indicating that modifications to the benzaldehyde structure can lead to enhanced biological efficacy .
- Molecular Docking Simulations : Molecular docking studies have been performed on related compounds to predict their interactions with target proteins such as EGFR and HER2. These studies suggest that the trifluoromethoxy group may play a crucial role in enhancing binding affinity and specificity towards these targets .
- Biochemical Pathways : The indole derivatives related to this compound have shown effects on various biochemical pathways involved in cell signaling and apoptosis. Understanding these pathways can provide insights into how this compound may influence cellular processes at a molecular level.
Properties
IUPAC Name |
2-hydroxy-6-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRULUZOERPFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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